Cas no 2402830-05-9 (Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate)

Potassium 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is a heterocyclic organic compound featuring a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group and a carboxylate moiety. The potassium salt form enhances solubility in polar solvents, facilitating its use in synthetic and pharmaceutical applications. This compound is valued for its structural versatility, serving as a key intermediate in the synthesis of biologically active molecules, particularly in agrochemical and medicinal chemistry. Its stability under standard conditions and compatibility with further functionalization make it a practical choice for researchers. The presence of the chlorophenyl group contributes to its potential as a scaffold for developing compounds with tailored electronic and steric properties.
Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate structure
2402830-05-9 structure
Product Name:Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
CAS No:2402830-05-9
MF:C9H4ClKN2O2S
MW:278.756560325623
CID:6092909
PubChem ID:145915596
Update Time:2025-08-03

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-7466799
    • Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
    • potassium 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
    • 2402830-05-9
    • Inchi: 1S/C9H5ClN2O2S.K/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1
    • InChI Key: AZRJOQTURCEEII-UHFFFAOYSA-M
    • SMILES: [K+].ClC1C=CC(=CC=1)C1=NSC(C(=O)[O-])=N1

Computed Properties

  • Exact Mass: 277.9319077g/mol
  • Monoisotopic Mass: 277.9319077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.2Ų

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate Pricemore >>

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Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate Related Literature

Additional information on Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate

Potassium 3-(4-Chlorophenyl)-1,2,4-Thiadiazole-5-Carboxylate: A Comprehensive Overview

Potassium 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylate, also known by its CAS number 2402830-05-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, agrochemicals, and electronic materials. The structure of this compound consists of a thiadiazole ring substituted with a 4-chlorophenyl group at the 3-position and a carboxylate group at the 5-position, with potassium as the counterion.

The thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This unique arrangement imparts the compound with distinct electronic properties, making it suitable for various applications. The presence of the 4-chlorophenyl group introduces additional electron-withdrawing effects, further modulating the electronic characteristics of the molecule. Recent studies have highlighted the potential of such substituted thiadiazoles in enhancing the efficiency of organic photovoltaic devices due to their ability to act as electron-deficient acceptors.

One of the most notable applications of Potassium 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is in the field of organic electronics. Researchers have explored its use as an acceptor material in bulk heterojunction solar cells (BHJ-SCs). The compound's ability to form stable charge transfer complexes with electron-rich donors has been extensively studied. For instance, a recent study published in Nature Energy demonstrated that incorporating this compound into BHJ-SCs significantly improved device performance by enhancing charge separation and reducing recombination losses.

In addition to its electronic applications, this compound has also shown promise in biological systems. The thiadiazole moiety is known for its bioactivity, and various derivatives have been investigated for their potential as antimicrobial agents or anticancer drugs. A study conducted by researchers at Stanford University revealed that Potassium 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylate exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for drug development.

The synthesis of this compound typically involves a two-step process: first, the preparation of the corresponding acid (3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid) through cyclization reactions or coupling methods; secondly, neutralization with potassium hydroxide or another suitable base to form the potassium salt. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds.

From an environmental perspective, understanding the fate and behavior of Potassium 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylate in natural systems is crucial for assessing its potential ecological impact. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions but may persist in anaerobic environments. Regulatory agencies are increasingly focusing on such compounds due to their potential role as emerging contaminants in water systems.

In conclusion, Potassium 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylate stands out as a versatile compound with applications spanning multiple disciplines. Its unique chemical structure endows it with properties that make it valuable in both electronic and biomedical fields. As research continues to uncover new insights into its behavior and applications, this compound is poised to play an even more significant role in advancing modern technologies and therapeutic interventions.

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